Betanine
Overview
Description
Betanine is a red-violet pigment found in beetroot (Beta vulgaris L.) and is the most abundant betacyanin. It is a water-soluble nitrogenous pigment with a heterocyclic ring structure. This compound is widely used as a natural colorant in food and pharmaceutical products due to its vibrant color and non-toxic nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betanine can be synthesized through the extraction from beetroot using various techniques such as microwave-assisted extraction, ultrasonic-assisted extraction, and accelerated solvent extraction. The extraction process involves the use of solvents like water, ethanol, or methanol under controlled temperature and pH conditions to ensure maximum yield and stability of the pigment .
Industrial Production Methods: Industrially, this compound is produced by extracting it from beetroot juice. The juice is first clarified to remove impurities, then concentrated, and finally spray-dried to obtain this compound powder. This method ensures a high yield and purity of the pigment, making it suitable for use in food and pharmaceutical industries .
Chemical Reactions Analysis
Types of Reactions: Betanine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: It can be reduced using reducing agents such as sodium borohydride or ascorbic acid.
Substitution: this compound can undergo substitution reactions with nucleophiles like hydroxyl ions or amines under basic conditions.
Major Products: The major products formed from these reactions include betalamic acid, cyclo-DOPA, and various betaxanthins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Betanine has a wide range of applications in scientific research, including:
Mechanism of Action
Betanine exerts its effects primarily through its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. This compound also inhibits the activity of pro-inflammatory enzymes and modulates various signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Betanine is unique among betalains due to its high stability and vibrant color. Similar compounds include:
Betaxanthins: These are yellow to orange pigments found in the same plant family as this compound. They have similar antioxidant properties but differ in color and chemical structure.
Anthocyanins: These are red, purple, or blue pigments found in various fruits and vegetables.
This compound stands out due to its high stability under various pH and temperature conditions, making it a preferred choice for use in food and pharmaceutical products .
Properties
IUPAC Name |
(2S)-4-[(E)-2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O13/c27-8-17-18(29)19(30)20(31)24(39-17)38-16-6-10-5-14(23(36)37)26(13(10)7-15(16)28)2-1-9-3-11(21(32)33)25-12(4-9)22(34)35/h1-3,6-7,12,14,17-20,24,27-31H,4-5,8H2,(H,32,33)(H,34,35)(H,36,37)/b2-1+/t12-,14-,17+,18+,19-,20+,24+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMLKIKAUFEMLE-FTNGGYTGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(C=C1C=CN2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(C=C1/C=C/N2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997924 | |
Record name | Betanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7659-95-2 | |
Record name | Betanin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007659952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betanin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETANIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YJC992ZP6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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